molecular formula C16H17N3O3S B2625307 N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 438028-65-0

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2625307
CAS RN: 438028-65-0
M. Wt: 331.39
InChI Key: FUZXLVOMFVAQIF-UHFFFAOYSA-N
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Description

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of pyrrolidine derivatives, including those similar to "N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide," has shown these compounds to be valuable for their diverse biological activities and applications in medicine and industry. For instance, a study on the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene highlighted the synthesis of pyrrolidines under mild conditions, suggesting a methodology that could be applicable for analogous reactions involving other nitroethene analogues (Żmigrodzka et al., 2022).

Pharmaceutical Applications

In the realm of pharmaceutical applications, the synthesis of novel pyrrole derivatives for the development of potassium-competitive acid blockers (P-CABs) represents a significant advancement. One study focused on synthesizing pyrrole derivatives with low log D and high ligand-lipophilicity efficiency (LLE) values, leading to compounds with potent H(+),K(+)-ATPase inhibitory activity. This research underscores the potential of pyrrolidine derivatives in treating gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases (Arikawa et al., 2012).

Material Science and Catalysis

The exploration of nitrogen-containing heterocyclic compounds, such as pyridines and pyrrolidines, extends to applications in materials science and catalysis. These compounds serve as structural components in pharmaceuticals and agrochemicals, exhibiting high biological activities. Their utilization ranges from herbicides and insecticides to vitamins and pharmaceuticals, demonstrating the versatility and importance of pyrrolidine derivatives in various scientific domains (Higashio & Shoji, 2004).

properties

IUPAC Name

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(18-14-4-3-9-17-12-14)13-5-7-15(8-6-13)23(21,22)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZXLVOMFVAQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pyridin-3-yl-4-pyrrolidin-1-ylsulfonylbenzamide

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